1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one
Description
Properties
Molecular Formula |
C11H9ClF4O |
|---|---|
Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[3,5-bis(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c12-2-1-9(17)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,10-11H,1-2H2 |
InChI Key |
GIMZGVLHOAECOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(=O)CCCl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Friedel-Crafts Acylation as the Primary Route
The most widely adopted method involves Friedel-Crafts acylation of 3,5-bis(difluoromethyl)benzene with 3-chloropropanoyl chloride. This two-step process begins with the synthesis of the difluoromethyl-substituted benzene precursor, followed by ketone formation.
Step 1: Preparation of 3,5-Bis(difluoromethyl)benzene
Directed ortho-metalation of toluene derivatives using lithium diisopropylamide (LDA) enables sequential difluoromethylation. Quenching with difluoromethyl iodide (CF₂HI) at −78°C installs the first CF₂H group, while a second equivalent introduces the 3,5-substitution pattern. Alternative approaches employ manganese-catalyzed C–H difluoromethylation under radical conditions, leveraging ArSO₂CF₂Br as a coupling partner.
Step 2: Acylation with 3-Chloropropanoyl Chloride
Reacting 3,5-bis(difluoromethyl)benzene with 3-chloropropanoyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by AlCl₃ (1.2–1.5 equiv.), yields the target compound. The electron-withdrawing CF₂H groups moderately deactivate the aromatic ring, necessitating extended reaction times (12–24 hr) compared to non-fluorinated analogs.
Table 1: Standard Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes AlCl₃ decomposition |
| Catalyst Loading | 1.2–1.5 eq. AlCl₃ | Maximizes electrophile generation |
| Solvent | Anhydrous DCM | Enhances carbocation stability |
| Reaction Time | 12–24 hr | Compensates for ring deactivation |
Alternative Halogenation-Acylation Sequences
Recent advances propose tandem halogenation-acylation protocols to streamline synthesis. A representative pathway involves:
- Acylation of Unsubstituted Benzene : Initial formation of 3-chloropropiophenone via classical Friedel-Crafts.
- Late-Stage Difluoromethylation : Radical-mediated C–H functionalization using Mn₂(CO)₁₀ and DavePhos ligands to install CF₂H groups at the 3 and 5 positions.
This method circumvents challenges associated with pre-functionalized arenes but requires precise control over radical initiation to avoid over-halogenation.
Reaction Optimization and Mechanistic Insights
Catalyst Screening and Solvent Effects
Comparative studies reveal that Lewis acids beyond AlCl₃, such as FeCl₃ or ZnCl₂, exhibit inferior performance due to reduced electrophilicity of the acylium ion. Polar aprotic solvents (e.g., THF, DCE) marginally improve yields (5–8%) over DCM but complicate post-reaction workups.
Table 2: Catalyst and Solvent Performance Comparison
| Catalyst (1.2 eq.) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| AlCl₃ | DCM | 78 | 95.2 |
| FeCl₃ | DCM | 42 | 88.1 |
| ZnCl₂ | THF | 55 | 91.7 |
Electronic and Steric Considerations
Density functional theory (DFT) calculations indicate that CF₂H groups exert a −I effect, reducing ring electron density (Hammett σₚ = 0.34) compared to CF₃ (σₚ = 0.54). This partial deactivation necessitates higher catalyst loadings but avoids the severe reactivity suppression seen in perfluorinated analogs. Steric hindrance from the 3,5-substituents directs acylation exclusively to the para position, ensuring regioselectivity >98%.
Purification and Characterization
Chromatographic Isolation
Crude product purification employs silica gel chromatography with a hexane:ethyl acetate gradient (9:1 → 7:3). The target compound elutes at Rf 0.4–0.5 (TLC, 7:3 hexane:EA), yielding 70–78% isolated product. Recrystallization from ethanol/water (4:1) enhances purity to >99%.
Industrial-Scale Adaptations
Batch processes in pilot plants (50–100 L reactors) utilize:
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable rapid heat dissipation during the exothermic acylation step, shortening reaction times to 2–3 hr while maintaining yields at 75%.
Organocatalytic Acylation
Preliminary studies show that 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea catalyzes the reaction at 80°C without Lewis acids, though yields remain suboptimal (52%).
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chloropropanone moiety may act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s closest analogs differ in substituent type, position, and electronic effects:
Key Observations :
Physicochemical Properties
- Boiling/Melting Points : Data for the target compound is unavailable, but analogs with CF$_3$ groups (e.g., CAS 85068-34-4) exhibit higher melting points due to stronger intermolecular forces .
- Solubility: Fluorinated aromatic ketones generally show low water solubility but high solubility in organic solvents like dichloromethane or THF. The 3-chloro group may further reduce polarity compared to non-halogenated analogs .
Biological Activity
1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula: C11H9ClF4O
- Molecular Weight: 268.64 g/mol
- CAS Number: 1806521-72-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's difluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes effectively. This property facilitates interactions with nucleophilic sites on proteins and enzymes, which can lead to inhibition or modulation of their activity.
Key Mechanisms:
- Covalent Bond Formation: The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, altering their function.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities:
-
Antimicrobial Activity:
- The compound has shown promising results against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial properties, suggesting its potential use in treating infections caused by resistant bacteria .
- Anticancer Properties:
- Neuropharmacological Effects:
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
